cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester, often involves the introduction of sterically demanding tert-butyl groups in cis- and trans-configurations. A key transformation in the synthesis involves substitution with t-BuCuSPhLi, leading to N-Boc-trans-4-tert-butyl-l-proline tert-butyl ester with high enantioselectivity. The synthesis from 4-hydroxy-l-proline highlights the critical steps in obtaining the desired pyrrolidine derivatives with specific configurations (Koskinen et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including the compound of interest, features the pyrrolidine ring exhibiting predominant puckering modes, which can be influenced by substituents. The introduction of a tert-butyl group at C-4 in both cis- and trans-configurations has been shown to cause opposite puckering effects on the pyrrolidine ring, demonstrating the impact of steric factors on molecular conformation (Koskinen et al., 2005).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including singlet oxygen reactions and nitrile anion cyclization. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, leading to 5-substituted pyrroles. Such reactions underscore the reactivity of these compounds and their utility in synthesizing complex pyrrole derivatives (Wasserman et al., 2004).
Scientific Research Applications
Chemical Structure and Properties
Pyrroline-5-carboxylate (P5C), a structurally related compound, plays a critical role in proline biosynthesis and catabolism within plant defense mechanisms against pathogens. Studies suggest that P5C metabolism is tightly regulated, especially during pathogen infection and abiotic stress, indicating the importance of related pyrrolo structures in biological processes (Qamar, Mysore, & Senthil-Kumar, 2015).
Synthesis Methods
Diketopyrrolopyrroles (DPPs), bearing a resemblance to the pyrrolopyrrole core of the compound , are noted for their synthesis and reactivity. DPPs are widely utilized dyes and pigments, indicating the utility of related structures in synthetic chemistry for producing materials with desirable optical properties (Grzybowski & Gryko, 2015).
Application Potential
Carboxylic Ester Hydrolases (CEHs) research indicates the widespread application of ester compounds in industrial and biotechnological fields. CEHs catalyze the hydrolysis of carboxylic esters, suggesting that esters similar to "cis-4-Oxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester" could have potential enzymatic and industrial applications (Oh, Kim, & Kim, 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3aR,6aR)-3-oxo-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-7-4-12-9(14)8(7)6-13/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFMMOCNINXPIC-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC(=O)C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC(=O)[C@H]2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester | |
CAS RN |
1251003-89-0 |
Source
|
Record name | rac-tert-butyl (3aR,6aR)-4-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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